

Structural Elucidation of 6-(2-Furyl)nicotinonitrile: A Technical Guide

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Compound of Interest

Compound Name: 6-(2-Furyl)nicotinonitrile

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Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structural elucidation of **6-(2-Furyl)nicotinonitrile**. This document outlines the key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols, data interpretation, and expected results are presented to serve as a practical resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. While extensive experimental data for this specific molecule is not publicly available, this guide presents a robust framework and representative data based on the analysis of analogous structures.

Introduction

6-(2-Furyl)nicotinonitrile is a heterocyclic compound featuring a pyridine ring substituted with a furyl group and a nitrile moiety. Nicotinonitrile derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.^{[1][2]} The precise determination of the chemical structure is a critical prerequisite for understanding its physicochemical properties, biological activity, and for any further development.

This guide details the multi-faceted approach required for unambiguous structural confirmation, integrating data from various spectroscopic techniques.

Physicochemical Properties

A summary of the basic physicochemical properties of **6-(2-Furyl)nicotinonitrile** is provided below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₆ N ₂ O	PubChem[3]
Molecular Weight	170.17 g/mol	BOC Sciences[4]
Monoisotopic Mass	170.04802 Da	PubChem[3]

Spectroscopic Data for Structural Elucidation

The following sections present the expected spectroscopic data for **6-(2-Furyl)nicotinonitrile**. This data is representative and based on the analysis of structurally similar compounds.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.90	d	2.0	1H	H-2 (Pyridine)
8.05	dd	8.5, 2.0	1H	H-4 (Pyridine)
7.70	d	8.5	1H	H-5 (Pyridine)
7.60	dd	1.8, 0.8	1H	H-5' (Furan)
7.25	dd	3.5, 0.8	1H	H-3' (Furan)
6.55	dd	3.5, 1.8	1H	H-4' (Furan)

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
155.0	C-6 (Pyridine)
152.5	C-2 (Pyridine)
149.0	C-2' (Furan)
145.0	C-5' (Furan)
140.0	C-4 (Pyridine)
118.0	C-5 (Pyridine)
117.0	$\text{-C}\equiv\text{N}$
113.0	C-4' (Furan)
110.0	C-3' (Furan)
108.0	C-3 (Pyridine)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS-ESI) Data

Ion	Calculated m/z	Observed m/z
$[\text{M}+\text{H}]^+$	171.0553	171.0555
$[\text{M}+\text{Na}]^+$	193.0372	193.0374

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	C-H stretching (aromatic)
2230	Strong	C≡N stretching (nitrile)
1600-1450	Medium-Strong	C=C and C=N stretching (aromatic rings)
1250-1000	Strong	C-O-C stretching (furan)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
- **¹H NMR:** Acquire spectra with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
- **¹³C NMR:** Acquire spectra with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
- **2D NMR (COSY, HSQC, HMBC):** Utilize standard pulse programs provided by the spectrometer software. Optimize acquisition and processing parameters for the specific sample.

High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** Prepare a 1 mg/mL solution of the sample in methanol. Dilute this solution 1:100 with a 50:50 mixture of methanol and water containing 0.1% formic acid.

- Instrumentation: A Thermo Scientific Q Exactive Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.
- Data Acquisition: Infuse the sample solution at a flow rate of 5 $\mu\text{L}/\text{min}$. Acquire data in positive ion mode over a mass range of m/z 100-500 with a resolution of 70,000.

Infrared (IR) Spectroscopy

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an attenuated total reflectance (ATR) accessory.
- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal ATR accessory.
- Data Acquisition: Collect the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$ by co-adding 16 scans at a resolution of 4 cm^{-1} .

Structural Confirmation Workflow & Data Interpretation

The structural elucidation of **6-(2-Furyl)nicotinonitrile** is achieved through a systematic workflow that integrates data from various analytical techniques.

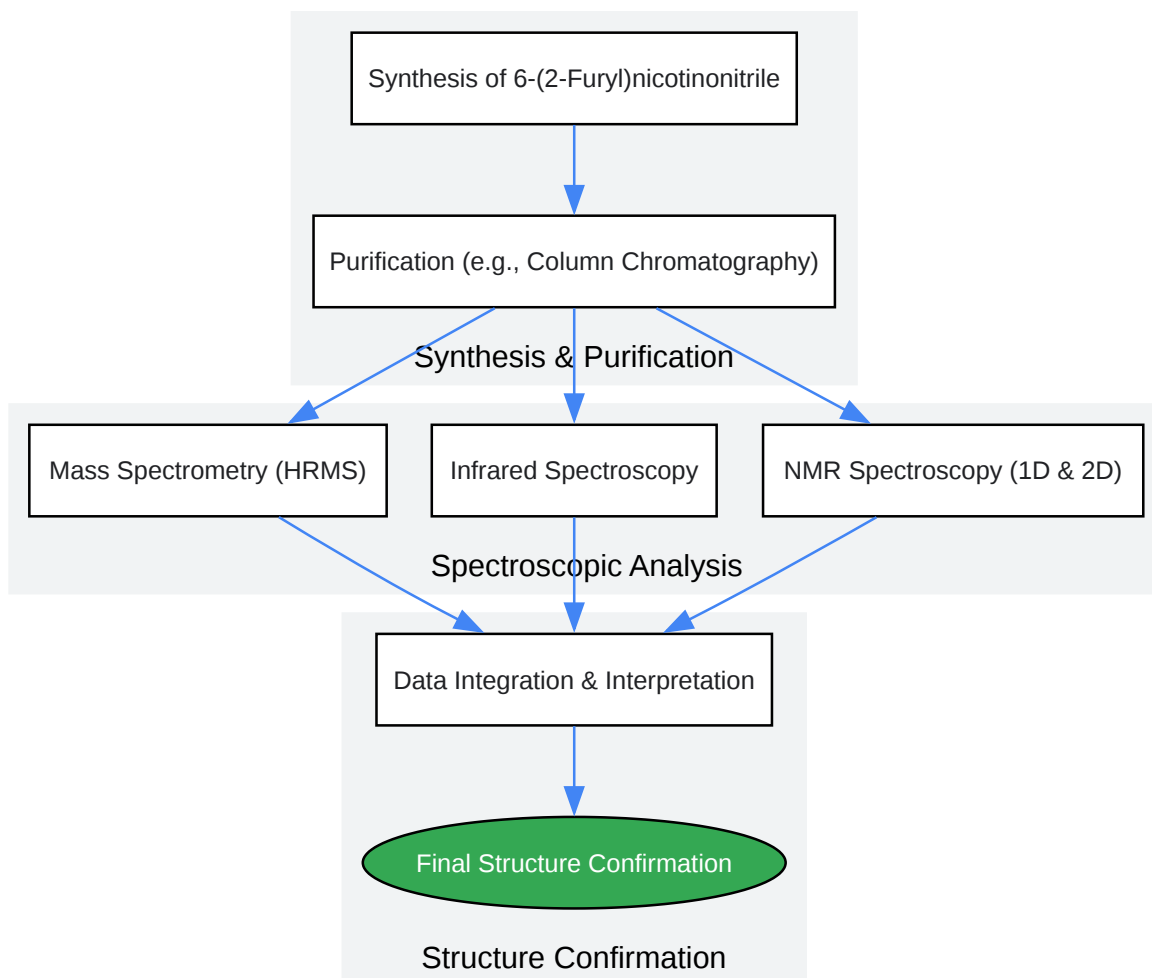


Figure 1: General Workflow for Structural Elucidation

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The connectivity between the furan and pyridine rings, as well as the positions of the substituents, are confirmed using 2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC).

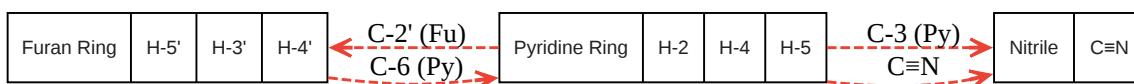


Figure 2: Key HMBC Correlations for Structural Confirmation

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Figure 2: Key HMBC Correlations for Structural Confirmation.

Conclusion

The structural elucidation of **6-(2-Furyl)nicotinonitrile** requires a synergistic application of modern spectroscopic techniques. This guide provides the foundational knowledge and a practical framework for researchers to confidently determine and confirm the structure of this and related nicotinonitrile derivatives. The presented data and protocols serve as a valuable resource for ensuring the identity and purity of these compounds in research and development settings.

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